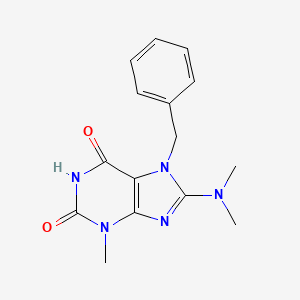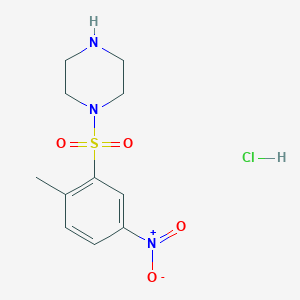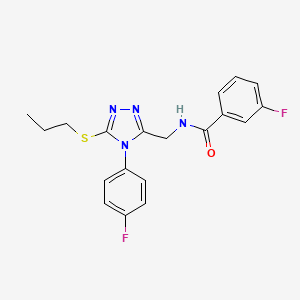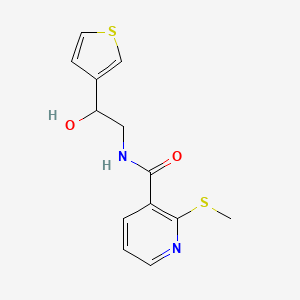
7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione is a synthetic purine derivative. This compound is part of a broader class of purine analogs, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a purine ring system substituted with a benzyl group at position 7, a dimethylamino group at position 8, and a methyl group at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione typically involves the following steps:
Starting Material: Theophylline is often used as the starting material.
Benzylation: Theophylline is reacted with benzyl chloride in the presence of a base such as potassium carbonate and a catalyst like potassium iodide in dimethylformamide (DMF) to produce 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
Dimethylamination: The intermediate is then reacted with dimethylamine under suitable conditions to introduce the dimethylamino group at position 8, yielding the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.
Substitution: The benzyl and dimethylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of analogs.
科学研究应用
7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Purine analogs, including this compound, are investigated for their potential therapeutic effects, particularly in cancer treatment due to their ability to interfere with nucleic acid metabolism.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the enzyme’s function. This inhibition can disrupt cellular processes, leading to therapeutic effects, particularly in cancer cells where rapid cell division is targeted.
相似化合物的比较
Similar Compounds
- 7-Benzyl-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-8-(2-diethylamino-ethylamino)-3-methyl-3,7-dihydro-purine-2,6-dione
- 8-Dimethylamino-3-methyl-7-(4-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
7-Benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group at position 7 and the dimethylamino group at position 8 differentiates it from other purine analogs, potentially leading to unique interactions with biological targets and distinct therapeutic applications.
属性
IUPAC Name |
7-benzyl-8-(dimethylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18(2)14-16-12-11(13(21)17-15(22)19(12)3)20(14)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWGBBWQTBCBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Dimethyl 2-[1-(3-chlorophenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2715166.png)


![N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B2715172.png)


![4-({1-[2-(adamantan-1-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2715177.png)
![N-(3-acetamidophenyl)-2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2715178.png)

![N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2715182.png)



![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)
